5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester
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Overview
Description
5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid pinacol ester group, which enhances its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the 2-fluorophenol derivative.
Silylation: The 2-fluorophenol is treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the silyl ether.
Borylation: The silylated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst under mild conditions to yield the desired boronic acid pinacol ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Efficient handling and storage of reagents like TBDMS-Cl and B2Pin2.
Catalyst Recovery and Reuse: Palladium catalysts are often recovered and reused to minimize costs.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid pinacol ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: The silyl ether group can be substituted under acidic conditions to yield the free phenol.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for deprotonation.
Oxidizing Agents: Hydrogen peroxide (H2O2) for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation or deprotection reactions.
Scientific Research Applications
5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Potential use in the development of new therapeutic agents due to its role in forming biaryl structures, which are common in many drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role in cross-coupling reactions. The boronic acid pinacol ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. This mechanism involves:
Transmetalation: Transfer of the boron-bound group to the palladium catalyst.
Reductive Elimination: Formation of the final biaryl product and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the silyl and fluorine substituents.
2-Fluorophenylboronic Acid Pinacol Ester: Similar but without the silyl group.
5-(t-Butyldimethylsilyloxy)phenylboronic Acid Pinacol Ester: Similar but without the fluorine substituent.
Uniqueness
5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester is unique due to the presence of both the silyl ether and fluorine substituents, which enhance its stability and reactivity. These features make it particularly useful in specific synthetic applications where these properties are advantageous.
This compound’s combination of stability, reactivity, and versatility makes it a valuable tool in modern organic synthesis and various scientific research fields.
Properties
IUPAC Name |
tert-butyl-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BFO3Si/c1-16(2,3)24(8,9)21-13-10-11-15(20)14(12-13)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHMPLHUOOFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O[Si](C)(C)C(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BFO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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